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molecular formula C16H25N3O5 B8478119 Ethyl (2-((2,2-dimethyl-1,3-dioxan-5-yl)amino)-6-methoxypyridin-3-yl)glycinate

Ethyl (2-((2,2-dimethyl-1,3-dioxan-5-yl)amino)-6-methoxypyridin-3-yl)glycinate

Cat. No. B8478119
M. Wt: 339.39 g/mol
InChI Key: TZRPTYUFKXAHCC-UHFFFAOYSA-N
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Patent
US08389524B2

Procedure details

Ethyl N-[2-[(2,2-dimethyl-1,3-dioxan-5-yl)amino]-6-(methyloxy)-3-pyridinyl]glycinate (35.42 g, 104.4 mmol) was dissolved in dry THF (500 ml) and the solution was added dropwise over 2 hours to a cooled (0° C.) suspension of sodium hydride (4.173 g of 60% w:w dispersion in oil, 1.00 eq.) in dry THF (500 ml) under argon. During the addition the colour of the suspension changed from orange to green. The mixture was stirred at 0° C. for a further 15 minutes, then allowed to warm to room temperature and stirred at rt for 1 hour. The mixture was cooled to 0° C. and saturated ammonium chloride (15 ml) was added cautiously with vigorous stirring (effervescence observed). After effervescence had ceased, the mixture was allowed to warm to room temperature and stirred for 4 hours then diluted with ethyl acetate (500 ml) and filtered with suction. The solids were washed with ethyl acetate (300 ml) and the combined filtrate plus washings were evaporated under reduced pressure to give a dark brown solid. This was stirred with petroleum ether) (40-60°) (500 ml) plus ethyl acetate (20 ml) for 2 h and filtered with suction to give a lighter brown solid which was washed with petroleum ether) (40-60°) (100 ml) and air-dried to afford the title compound as an amorphous tan solid (25.37 g, 82.8%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.173 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
82.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:24])[O:7][CH2:6][CH:5]([NH:8][C:9]2[C:14]([NH:15][CH2:16][C:17](OCC)=[O:18])=[CH:13][CH:12]=[C:11]([O:22][CH3:23])[N:10]=2)[CH2:4][O:3]1.[H-].[Na+].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[CH3:1][C:2]1([CH3:24])[O:7][CH2:6][CH:5]([N:8]2[C:17](=[O:18])[CH2:16][NH:15][C:14]3[CH:13]=[CH:12][C:11]([O:22][CH3:23])=[N:10][C:9]2=3)[CH2:4][O:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
35.42 g
Type
reactant
Smiles
CC1(OCC(CO1)NC1=NC(=CC=C1NCC(=O)OCC)OC)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.173 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise over 2 hours to
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
During the addition the colour of the suspension
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at rt for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring (effervescence observed)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The solids were washed with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrate plus washings were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
to give a lighter brown solid which
WASH
Type
WASH
Details
was washed with petroleum ether) (40-60°) (100 ml)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(CO1)N1C2=C(NCC1=O)C=CC(=N2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.37 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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